
3-(tert-Butylamino)-5-methylisoxazole
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Overview
Description
3-(tert-Butylamino)-5-methylisoxazole is an organic compound that features a tert-butylamino group attached to a methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-5-methylisoxazole typically involves the reaction of tert-butylamine with a suitable precursor of the isoxazole ring. One common method is the cyclization of an appropriate nitrile with tert-butylamine under specific conditions. For example, the reaction can be catalyzed by copper(II) triflate (Cu(OTf)2) in the presence of di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butylamino group undergoes acid-catalyzed hydrolysis to yield 3-amino-5-methylisoxazole. This reaction is critical for deprotection in synthetic workflows:
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Reactants : 3-(tert-Butylamino)-5-methylisoxazole, concentrated HCl (6 N).
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Conditions : Heated at 135–150°C, yielding tert-butyl chloride as a byproduct.
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Outcome : Hydrolysis produces 3-amino-5-methylisoxazole with >90% conversion. Post-neutralization with NaHCO₃ and extraction with ethyl acetate yields the purified amine.
Key Data :
Parameter | Value |
---|---|
Reaction Temperature | 135–150°C |
Byproduct | tert-Butyl chloride |
Yield | ~90% after purification |
Nucleophilic Substitution Reactions
The amino group participates in alkylation and acylation reactions. For example:
Alkylation :
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Reactants : tert-Butylamine derivatives, alkyl halides (e.g., methyl iodide).
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Conditions : Base-mediated (e.g., K₂CO₃), polar aprotic solvents (DMF, THF).
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Outcome : N-alkylated products form, though steric hindrance from the tert-butyl group may reduce reaction rates.
Acylation :
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Reactants : Acetyl chloride or anhydrides.
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Conditions : Room temperature, dichloromethane.
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Outcome : N-acetyl derivatives are formed, with yields influenced by steric effects.
Multicomponent Reactions (MCRs)
The compound participates in isocyanide-based reactions, such as the Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions, forming complex heterocycles :
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Reactants : Aldehydes (e.g., benzaldehyde), tert-butylisocyanide, 3-amino-5-methylisoxazole.
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Conditions : EtOH/H₂O with TFA (10 mol%), 24 h at RT.
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Outcome : Imidazo[1,2-b]pyrazole derivatives (e.g., 4a–m ) with yields up to 85%.
Representative Yields :
Product | Aldehyde Substituent | Yield (%) |
---|---|---|
4a | 4-MeO-C₆H₄ | 85 |
4d | 3-Cl-C₆H₄ | 72 |
4m | 2-Furyl | 68 |
Ring-Opening and Functionalization
The isoxazole ring can undergo ring-opening under harsh conditions or selective functionalization:
Ring-Opening :
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Reactants : Strong acids (H₂SO₄) or bases (NaOH).
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Conditions : Elevated temperatures (80–100°C).
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Outcome : Forms linear amines or ketones, though limited data exist on specific pathways.
Electrophilic Aromatic Substitution :
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Reactants : Nitrating or sulfonating agents.
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Conditions : Directed by the electron-donating tert-butylamino group.
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Outcome : Substitution at the 4-position of the isoxazole ring (theoretical prediction).
Coordination Chemistry
The amino group can act as a ligand in metal complexes, though research is limited. Preliminary studies suggest potential in catalysis or material science.
Stability and Side Reactions
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Thermal Stability : Decomposes above 200°C, releasing tert-butyl fragments.
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Oxidation : Susceptible to peroxide-mediated oxidation, forming N-oxides.
Scientific Research Applications
3-(tert-Butylamino)-5-methylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(tert-Butylamino)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, it may bind to beta-adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An organic compound with a similar tert-butylamino group but different overall structure.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: A compound with a similar tert-butylamino group and imidazo[1,2-a]pyridine structure.
Uniqueness
3-(tert-Butylamino)-5-methylisoxazole is unique due to its specific isoxazole ring structure combined with the tert-butylamino group
Biological Activity
3-(tert-Butylamino)-5-methylisoxazole is a nitrogen-containing heterocyclic compound belonging to the isoxazole family. Its unique structure, featuring a five-membered ring with two nitrogen atoms and a tert-butylamino group, positions it as a significant candidate in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is C8H14N2O with a molecular weight of approximately 154.21 g/mol. The compound's structure allows for various chemical transformations, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive bacteria, including Bacillus subtilis, with a reported increase in biomass by 30-50% compared to control groups .
Anticancer Activity
In vitro studies have demonstrated that some isoxazole derivatives, including those related to this compound, possess cytotoxic properties against various cancer cell lines. For example, certain isoxazoles induced apoptosis and cell cycle arrest in HL-60 cells, affecting the expression of key regulatory genes such as Bcl-2 and p21 . The cytotoxicity was observed to vary widely, with effective concentrations ranging from 86 to 755 µM .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the presence of the amino group. This feature enhances its interaction with biological targets, facilitating enzyme inhibition and receptor binding. The compound has been implicated in multi-component reactions such as the Ugi four-component reaction, which can lead to the formation of complex molecular architectures relevant for drug development .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Amino-5-methylisoxazole | Contains an amino group at position 3 | Lacks tert-butyl substitution; used as a primary amine |
4-Methyl-3-(tert-butylamino)pyrazole | Pyrazole ring instead of isoxazole | Exhibits different biological activities due to structure |
3-(Isopropylamino)-5-methylisoxazole | Isopropyl substitution instead of tert-butyl | May show altered pharmacokinetics compared to tert-butyl derivative |
This table highlights the structural differences among compounds that share similarities with this compound, influencing their biological properties.
Case Studies
- Antimicrobial Activity : A study on various isoxazole derivatives showed that some exhibited significant antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains. These findings suggest potential for developing new antimicrobial agents based on the isoxazole framework.
- Cytotoxic Effects : In research involving HL-60 leukemia cells, certain derivatives demonstrated potent cytotoxicity through mechanisms involving apoptosis and modulation of cell cycle proteins. The study provided insights into how structural modifications could enhance therapeutic efficacy against cancer .
Properties
CAS No. |
13999-34-3 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-tert-butyl-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-6-5-7(10-11-6)9-8(2,3)4/h5H,1-4H3,(H,9,10) |
InChI Key |
HNVLZJHZDQYSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(C)(C)C |
Origin of Product |
United States |
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